Dimethyl 4-bromophthalate
Overview
Description
Dimethyl 4-bromophthalate is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is a derivative of phthalic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by a bromine atom, and both carboxylic acid groups are esterified with methanol . This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that many phthalates can interact with hormone synthesis, transport, and metabolism
Biochemical Pathways
Phthalates, including Dimethyl 4-bromophthalate, can potentially disrupt various biochemical pathways. For instance, some phthalates have been found to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes .
Pharmacokinetics
It is known that many phthalates have high gastrointestinal absorption and can permeate the blood-brain barrier .
Result of Action
Phthalates in general are known to be endocrine-disrupting chemicals that can induce neurological disorders .
Biochemical Analysis
Biochemical Properties
Dimethyl 4-bromophthalate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of phthalates, such as esterases and hydrolases. These enzymes catalyze the hydrolysis of this compound, leading to the formation of 4-bromophthalic acid and methanol. The interactions between this compound and these enzymes are crucial for understanding its metabolic fate and potential biological effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can disrupt endocrine signaling by interacting with nuclear receptors, leading to altered gene expression and hormonal imbalances. Additionally, it has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting esterases and hydrolases. By inhibiting these enzymes, this compound can interfere with the normal metabolic processes, leading to the accumulation of its metabolites. Furthermore, it can modulate gene expression by interacting with nuclear receptors, thereby influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has shown potential adverse effects on cellular function, including disruptions in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes. Studies have reported threshold effects, where certain dosages result in noticeable changes in cellular and physiological functions. High doses of this compound have been associated with toxic effects, including liver and kidney damage, as well as disruptions in endocrine function .
Metabolic Pathways
This compound is involved in metabolic pathways that include phase I and phase II reactions. In phase I, it undergoes hydrolysis by esterases to form 4-bromophthalic acid and methanol. In phase II, the metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. These metabolic pathways are essential for understanding the detoxification and elimination of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can influence its biological activity and potential toxicity. Studies have shown that it can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-bromophthalate can be synthesized through the bromination of dimethyl phthalate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:
C8H6(CO2CH3)2+Br2→C8H5Br(CO2CH3)2+HBr
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-bromophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted phthalates depending on the nucleophile used.
Reduction: Dimethyl 4-bromobenzyl alcohol.
Hydrolysis: 4-bromophthalic acid.
Scientific Research Applications
Dimethyl 4-bromophthalate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Dimethyl 2-bromophthalate: Bromine atom is positioned at the 2-position, leading to different reactivity and steric effects.
Dimethyl 4-chlorophthalate: Chlorine atom instead of bromine, resulting in different electronic and steric properties.
Uniqueness
Dimethyl 4-bromophthalate is unique due to the presence of the bromine atom at the 4-position, which significantly influences its chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial processes .
Properties
IUPAC Name |
dimethyl 4-bromobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNIKUDFXYWYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462393 | |
Record name | Dimethyl 4-bromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-57-4 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4-bromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Dimethyl 4-bromophthalate as an internal electron donor in Ziegler-Natta catalysts?
A1: Research suggests that this compound, similar to Dimethyl phthalate, can enhance the catalytic activity of Ziegler-Natta catalysts used in polyolefin production []. Additionally, it contributes to a higher stereoregularity of the produced polymer, making it a potentially valuable component in industrial applications.
Q2: How is this compound synthesized, and what is the significance of the reported yield improvement?
A2: this compound is synthesized through a two-step process involving bromination and transesterification, using Dimethyl phthalate, sodium bromate, and n-butyl alcohol as starting materials []. The reported research highlights an improved synthesis method achieving an overall yield of 84.9% for this compound from Dimethyl phthalate []. This significant increase from the previous yield of 47.5% offers potential benefits for large-scale production and cost-effectiveness in industrial settings.
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